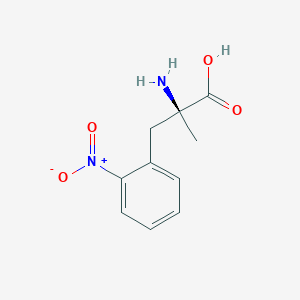

(R)-2-((((9H-芴-9-基)甲氧羰基)氨基)-2-甲基丁酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

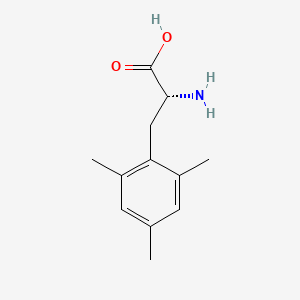

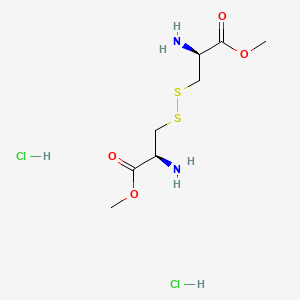

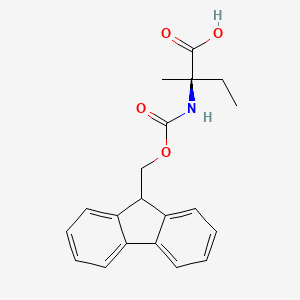

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid, otherwise known as (R)-Fmoc-AMB, is a synthetic amino acid that is widely used in organic chemistry and biochemistry. It is a chiral amino acid, meaning that it has two non-superimposable mirror images, and is commonly used as a protecting group in peptide synthesis. It is also used as a building block in organic synthesis, as a reagent for affinity chromatography, and as a ligand for metal-catalyzed asymmetric synthesis. In addition, (R)-Fmoc-AMB has been found to have potential applications in the fields of pharmacology and medicine.

科学研究应用

化学酶促合成和结构分析

- N-Fmoc 保护的 β-氨基酸的合成:从市售的 N-[{[(9H-芴-9-基)甲氧羰基]羰基}保护(Fmoc)α-氨基酸开始,成功应用 Arndt-Eistert 协议,仅通过两步即可生成对映体纯的 N-Fmoc 保护的 β-氨基酸,并具有高收率,这证明了该化合物在合成复杂氨基酸以用于研究和治疗应用中的重要性 (Ellmerer-Müller et al., 1998)。

修饰肽的合成

- 由 Fmoc 修饰的氨基酸形成的自组装结构:一项关于由 Fmoc 修饰的脂肪族未带电单一氨基酸形成的自组装结构的研究突出了 (R)-2-((((9H-芴-9-基)甲氧羰基)氨基)-2-甲基丁酸在设计新型自组装结构中的用途,这些结构可以进行可控制的操纵以赋予所需的函数。此特性对于开发新材料和纳米技术应用至关重要 (Gour et al., 2021)。

固相合成接头

- 新型苯芴基接头的开发:利用芴基部分的稳定性和反应性合成用于固相合成的新型接头,显示该化合物在于为合成复杂分子创造载体方面的多功能性。与标准三苯甲基树脂相比,这些接头表现出更高的酸稳定性,这有利于合成敏感化合物 (Bleicher et al., 2000)。

酶活化表面活性剂

- 酶促活化 CNT 表面活性剂的设计:将 N-芴-9-甲氧羰基保护的氨基酸用作碳纳米管的表面活性剂,该表面活性剂可被酶促活化以产生均质水性纳米管分散体,这突出了该化合物在纳米技术和材料科学中的用途。这种创新方法促进了在恒定和生理条件下按需分散碳纳米管,从而在生物技术和材料工程中实现了新的应用 (Cousins et al., 2009)。

作用机制

Target of Action

Fmoc-D-Isovaline, also known as ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid, is primarily used as a protecting group for amines in peptide synthesis . The primary target of Fmoc-D-Isovaline is the amine group of an amino acid, which it protects during the synthesis process .

Mode of Action

Fmoc-D-Isovaline acts by protecting the amine group of an amino acid during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This protection allows for the selective activation of the carboxyl group of an amino acid, enabling the formation of peptide bonds without interference from the amine group .

Biochemical Pathways

The use of Fmoc-D-Isovaline is integral to the chemical synthesis of peptides . It is involved in the formation of peptide bonds, a process that requires the activation of the carboxyl group of an amino acid and the protection of the amine group . The Fmoc group, being base-labile, allows for very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .

Pharmacokinetics

The Fmoc group is stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid . It is rapidly removed by base, with piperidine usually preferred for Fmoc group removal .

Result of Action

The primary result of Fmoc-D-Isovaline’s action is the successful synthesis of peptides. By protecting the amine group, it allows for the selective activation of the carboxyl group of an amino acid, enabling the formation of peptide bonds . After the peptide synthesis is complete, the Fmoc group is removed, revealing the original amine group .

Action Environment

The action of Fmoc-D-Isovaline is influenced by several environmental factors. The stability of the Fmoc group to various treatments allows it to withstand different conditions during peptide synthesis . The rate of Fmoc group removal can be influenced by the concentration of the base used, with a solution of 20% piperidine in N,N-dimethylformamide (DMF) commonly used . The reaction environment, including pH, temperature, and solvent, can also impact the efficiency of peptide synthesis .

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-3-20(2,18(22)23)21-19(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17H,3,12H2,1-2H3,(H,21,24)(H,22,23)/t20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSLHAJXIQCMLR-HXUWFJFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。